molecular formula C11H11ClO2 B1403218 Ethyl 2-chloro-4-vinylbenzoate CAS No. 1269027-12-4

Ethyl 2-chloro-4-vinylbenzoate

Cat. No.: B1403218
CAS No.: 1269027-12-4
M. Wt: 210.65 g/mol
InChI Key: ZWGNRWKABUQCEA-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-vinylbenzoate is a chemical compound belonging to the family of benzoates. It is a colorless liquid with a pungent odor and is commonly used in various industrial and scientific applications. This compound is known for its unique structure, which includes a chloro group and a vinyl group attached to a benzoate ester.

Scientific Research Applications

Ethyl 2-chloro-4-vinylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of polymers and resins, where its unique chemical structure imparts desirable properties to the final products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-4-vinylbenzoate typically involves the esterification of 2-chloro-4-vinylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-vinylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used to replace the chloro group.

    Electrophilic Addition: Reagents like bromine or hydrogen chloride can add across the vinyl group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as ethyl 2-amino-4-vinylbenzoate or ethyl 2-thio-4-vinylbenzoate can be formed.

    Addition Products: Addition of bromine across the vinyl group results in ethyl 2-chloro-4-(1,2-dibromoethyl)benzoate.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-vinylbenzoate involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The vinyl group can undergo addition reactions with electrophiles, resulting in the formation of new chemical entities that can interact with various biological pathways .

Comparison with Similar Compounds

    Ethyl 2-chloro-4-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.

    Ethyl 2-chloro-4-ethylbenzoate: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness: Ethyl 2-chloro-4-vinylbenzoate is unique due to the presence of both a chloro group and a vinyl group on the benzoate ester. This combination allows it to participate in a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-chloro-4-ethenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGNRWKABUQCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-bromo-2-chlorobenzoate (1.00 g, 3.79 mmol), tributyl(vinyl)tin (2.41 g, 7.59 mmol) and tetrakis(triphenylphosphine)palladium (0) (439 mg, 0.38 mmol) in DMF (15 mL) was stirred at 100° C. for 1 hr. After cooling, the mixture was diluted with water (150 mL), and extracted twice with ethyl acetate. The extracts were combined, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent, hexane:ethyl acetate=20:1) to give the title compound (820 mg, 100%) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
439 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 2-chloro-4-bromobenzoate (2 g, 7.63 mmol) in DMSO (20 mL) was added potassium vinyltrifluoroborate (3.06 g, 22.9 mmol) and K2CO3 (3.16 g, 22.9 mmol). The reaction mixture was degassed with argon for 30 min Bistriphenylphosphine(diphenylphosphinoferrocene)palladium dichloride (0.27 g, 0.38 mmol) was added and the reaction mixture was heated to 80° C. for 1 h. The reaction mixture was diluted with water (100 mL), extracted with EtOAc (2×50 mL), washed with brine, dried over Na2SO4 and concentrated under reduced pressure to obtain the compound as brown gummy material (1.1 g, 69%): 1H NMR (400 MHz, CDCl3) δ 7.81 (d, J=8.4 Hz, 1H), 7.46 (s, 1H), 7.33 (d, J=8.4 Hz, 1H), 6.70 (dd, J=17.6, 11.2 Hz, 1H), 5.87 (d, J=17.6 Hz, 1H), 5.42 (d, J=10.8 Hz, 1H), 4.41 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H); ESIMS m/z 211.22 ([M+H]+); IR (thin film) 1729, 886 cm−1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bistriphenylphosphine(diphenylphosphinoferrocene)palladium dichloride
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 2-chloro-4-bromobenzoate (2 g, 7.63 mmol) in dimethylsulfoxide (20 mL) was added potassium vinyltrifluoroborate (3.06 g, 22.9 mmol) and potassium carbonate (3.16 g, 22.9 mmol). The reaction mixture was degassed with argon for 30 min. Bistriphenylphosphine(diphenylphosphinoferrocene)palladium dichloride (0.27 g, 0.38 mmol) was added and the reaction mixture was heated to 80° C. for 1 h. The reaction mixture was diluted with water (100 mL), extracted with ethyl acetate (2×50 mL), washed with brine, dried over Na2SO4 and concentrated under reduced pressure to obtain the compound as brown gummy material (1.1 g, 69%): 1H NMR (400 MHz, CDCl3) δ 7.81 (d, J=8.4 Hz, 1H), 7.46 (s, 1H), 7.33 (d, J=8.4 Hz, 1H), 6.70 (dd, J=17.6, 11.2 Hz, 1H), 5.87 (d, J=17.6 Hz, 1H), 5.42 (d, J=10.8 Hz, 1H), 4.41 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H); ESIMS m/z 211.22 ([M+H]+); IR (thin film) 1729, 886 cm−1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bistriphenylphosphine(diphenylphosphinoferrocene)palladium dichloride
Quantity
0.27 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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